1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O2/c1-16-8-10-17(11-9-16)14-25-23(29)21-22(18-5-4-12-24-15-18)28(27-26-21)19-6-3-7-20(13-19)30-2/h3-13,15H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MULCLRFYRYPTJH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC(=CC=C3)OC)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of the Triazole Ring: This can be achieved through a between an azide and an alkyne.
Substitution Reactions:
Coupling Reactions: The pyridin-3-yl group can be introduced using palladium-catalyzed coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of automated reactors and continuous flow systems to streamline the process.
Chemical Reactions Analysis
Types of Reactions
1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an amine.
Scientific Research Applications
1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Structure and Substitution Patterns
Structural Insights from Crystallography
- and : SHELX software used for small-molecule refinement. Triazole derivatives often exhibit planar geometries with substituents influencing crystal packing. The target compound’s 3-methoxyphenyl and pyridinyl groups may induce torsional strain, affecting solubility .
- : X-ray data for a related triazole-thioamide shows dihedral angles of 5–15° between aryl groups, suggesting similar minor distortions in the target compound .
Biological Activity
1-(3-methoxyphenyl)-N-[(4-methylphenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a synthetic compound that belongs to the triazole class of compounds, which are recognized for their diverse biological activities. This article provides an overview of its biological activity, including antimicrobial, anticancer, and antifungal properties, supported by data tables and case studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of 399.4 g/mol. The structural uniqueness of this compound, characterized by the presence of a triazole ring and various aromatic substitutions, contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C23H21N5O2 |
| Molecular Weight | 399.4 g/mol |
| CAS Number | 1251623-95-6 |
| LogP | 3.7396 |
| Polar Surface Area | 67.314 Ų |
Antimicrobial Activity
Recent studies have indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the antibacterial activity of various triazole compounds against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results demonstrated that certain derivatives showed comparable efficacy to standard antibiotics like ciprofloxacin.
Case Study: Antibacterial Efficacy
In a comparative study, this compound was tested against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Bacillus subtilis | 64 |
These results suggest that the compound possesses notable antibacterial properties, particularly against Staphylococcus aureus, indicating potential for further development as an antimicrobial agent.
Antifungal Activity
Triazole compounds are also known for their antifungal properties. Research has shown that derivatives similar to the compound can effectively inhibit the growth of fungi such as Candida albicans.
Case Study: Antifungal Efficacy
In vitro studies have been conducted to assess the antifungal activity of the compound:
| Fungal Strain | MIC (µg/mL) |
|---|---|
| Candida albicans | 25 |
| Aspergillus niger | 50 |
The observed MIC values indicate a moderate antifungal activity, suggesting that modifications to the structure could enhance efficacy.
Anticancer Activity
Emerging research highlights the potential anticancer properties of triazole derivatives. The compound's ability to inhibit cancer cell proliferation has been explored in various cancer cell lines.
Case Study: Anticancer Activity
A study investigated the cytotoxic effects of the compound on human cancer cell lines:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
The IC50 values indicate that the compound exhibits significant cytotoxicity against these cancer cell lines, warranting further investigation into its mechanism of action.
The biological activity of triazoles is often linked to their ability to interact with specific enzymes or receptors in target organisms. For instance, their action against fungal infections typically involves inhibition of lanosterol demethylase, an enzyme crucial for ergosterol synthesis in fungal cell membranes.
Q & A
Q. Advanced
Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets). Validate with X-ray crystallography data from related triazole complexes .
MD simulations : Run 100-ns trajectories in GROMACS to assess binding stability and ligand-protein hydrogen bonding.
QSAR models : Train machine learning algorithms on datasets of inhibitory activity to predict novel analogs .
How should contradictory biological activity data between structurally similar triazole derivatives be analyzed and resolved?
Advanced
Contradictions (e.g., varying IC₅₀ values for analogs ) require:
Assay standardization : Control variables like buffer composition, temperature, and cell passage number.
Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
Metabolic stability testing : Assess compound degradation in assay media (e.g., LC-MS/MS).
Structural analysis : Compare crystal structures or docking poses to identify conformational differences .
What are the critical considerations for scaling up the synthesis of this compound while maintaining reproducibility?
Advanced
Key factors for scale-up:
Process safety : Monitor exothermic steps (e.g., cycloaddition) using reaction calorimetry.
Catalyst removal : Optimize copper scavengers (e.g., silica-thiol) to meet purity standards .
Purification : Transition from column chromatography to recrystallization (e.g., ethanol/water mixtures).
Quality control : Implement in-line FTIR and PAT (process analytical technology) for real-time monitoring .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
